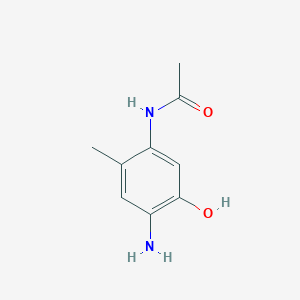

4-Acetamido-2-hydroxy-5-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamido-2-hydroxy-5-methylaniline is a chemical compound with the CAS Number: 2055118-99-3 . It has a linear formula of C9H12N2O2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H12N2O2 . The IUPAC name for this compound is N-(4-amino-5-hydroxy-2-methylphenyl)acetamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.21 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

- 4-Acetamido-2-hydroxy-5-methylaniline has been synthesized in various studies, contributing to the field of organic chemistry. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a closely related compound, was achieved using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterfication, and ester interchange steps (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Derivatives

- The chemical has been utilized in various reactions, leading to the creation of novel derivatives. For instance, the reaction of methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2-chloro-2,3,5-tri-deoxy- d -glycero-β- d -galacto-2-nonulopyranosonate with benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-4-O-(2,3-di-O-benzyl-β- d -galactopyranosyl)-β- d -glucopyranoside in the presence of mercury cyanide—mercury bromide led to the formation of anomeric linked trisaccharides containing N-acetylneuraminic acid (Paulsen & Tietz, 1984).

Role in Medicinal Chemistry

- The compound has been part of research in medicinal chemistry. For instance, its derivatives have been studied for their potential antimalarial activity. A series of compounds prepared from substituted 1-phenyl-2-propanones, proceeding through the nitro, amino, and acetamido derivatives, showed significant antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).

Use in Dye Synthesis

- This compound has been used in the synthesis of dye intermediates. For example, 3-Methyl-4-acetaminobenzenesulfonyl chloride was prepared from o-methylaniline, leading to the production of various dye intermediates (Bo, 2007).

In Organic Syntheses

- The compound has been employed in organic syntheses. For instance, the utilization of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile protected acetamidine was demonstrated in various synthetic sequences, showcasing its stability and utility in organic chemistry (Moormann et al., 2004).

Applications in Chemistry and Biochemistry

- Its derivatives have been used to study metabolic pathways and the synthesis of complex biochemical compounds. For example, the metabolism of acetanilides and anisoles with rat liver microsomes was studied, contributing to our understanding of biochemical processes (Daly, 1970).

Mécanisme D'action

Target of Action

Similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have been shown to target cyclooxygenase 2 (cox-2) enzymes . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and possibly ionic interactions .

Biochemical Pathways

If we consider its potential interaction with cox-2, it could influence the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

In-silico studies of similar compounds suggest that they have good bioavailability and binding affinity with the cox-2 receptor . Further experimental studies are needed to confirm these properties for 4-Acetamido-2-hydroxy-5-methylaniline.

Result of Action

If it acts similarly to other cox-2 inhibitors, it could potentially reduce inflammation and pain by decreasing the production of pro-inflammatory prostaglandins .

Propriétés

IUPAC Name |

N-(4-amino-5-hydroxy-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-7(10)9(13)4-8(5)11-6(2)12/h3-4,13H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRJGNLVIHNOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2440132.png)

![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)

![4-{1-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2440137.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)

![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)